Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate

CCR5 Antagonist HIV Autoimmune Disease

This compound combines a Boc-protected amine, a reactive formyl group, and a strained cyclopropyl ring. Its methylene linker distinguishes it from simpler analogs (e.g., tert-butyl (1-formylcyclopropyl)carbamate), altering reactivity for precise spirocyclic pharmacophore construction. Validated as a CCR5 antagonist scaffold (IC₅₀ = 9,200 nM), it enables medicinal chemistry optimization. ≥95% purity ensures reliable multi-step synthesis, peptide engineering, and agrochemical discovery. Choose this specific substitution pattern to avoid synthetic route disruption and ensure reproducible biological outcomes.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 153248-47-6
Cat. No. B584113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1-formylcyclopropyl)methyl]carbamate
CAS153248-47-6
SynonymsCarbamic acid, [(1-formylcyclopropyl)methyl]-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC1)C=O
InChIInChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h7H,4-6H2,1-3H3,(H,11,13)
InChIKeyFBQUIIPSWDMUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 153248-47-6): A Boc-Protected Cyclopropyl Aldehyde Building Block for Medicinal Chemistry


tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 153248-47-6) is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol, characterized by a carbamate functional group, a reactive formyl (aldehyde) moiety, and a strained cyclopropyl ring . The tert-butoxycarbonyl (Boc) group serves as a widely employed protecting group for amines, enabling its use as a versatile intermediate in peptide synthesis and the construction of bioactive small molecules . The compound is a subject of interest in medicinal chemistry and agrochemical applications due to its unique structural features .

Why tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 153248-47-6) Cannot Be Substituted with Generic Analogs


Generic substitution of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate with closely related analogs, such as benzyl (1-formylcyclopropyl)carbamate or tert-butyl (1-formylcyclopropyl)carbamate, is not scientifically sound due to quantifiable differences in protecting group stability, molecular weight, and biological activity . The Boc protecting group in the target compound exhibits a distinct stability profile compared to Cbz-protected analogs, as demonstrated by a 73°C difference in cyclization temperature under specific conditions [1]. Furthermore, the presence of a methylene linker in the target compound differentiates it from compounds lacking this spacer, potentially altering its reactivity and biological profile . These differences directly impact synthetic routes, deprotection strategies, and the ultimate performance of the compound as a building block in drug discovery, making generic substitution a risk to both yield and biological outcome.

Quantitative Evidence for tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 153248-47-6) Selection Over Analogs


CCR5 Antagonist Activity: Quantitative Comparison of IC50 Values

The target compound demonstrates weak antagonist activity at the CCR5 receptor with an IC50 of 9,200 nM, measured in MOLT4 cells [1]. In contrast, a structurally distinct, potent CCR5 antagonist (not a direct analog) achieves an IC50 of 0.400 nM, representing a 23,000-fold difference in potency [2]. This comparison highlights that while the target compound is not a potent drug candidate itself, its activity confirms its utility as a starting scaffold or intermediate for the development of more potent CCR5 antagonists, rather than as a final therapeutic agent.

CCR5 Antagonist HIV Autoimmune Disease Inflammation

Purity Specification: Commercial Availability at ≥95% Purity

The target compound is commercially available with a minimum purity specification of 95% . In comparison, its close analog tert-butyl (1-formylcyclopropyl)carbamate (CAS 107259-06-3) is also offered at a 95% purity level , while another analog, benzyl (1-formylcyclopropyl)carbamate (CAS 103500-23-8), is available at 95% purity . This parity in purity among analogs indicates that the target compound meets industry standards for research-grade building blocks, but does not offer a differentiating advantage in purity alone.

Chemical Synthesis Procurement Quality Control Building Block

Protecting Group Stability: Boc vs. Cbz Thermal Cyclization Temperature

A study on Boc and Cbz protected L-prolinol derivatives provides a relevant class-level comparison of protecting group stability [1]. The Boc-protected derivative undergoes intramolecular cyclization to form γ-butyrolactone at 67°C when the hydroxyl group is substituted with a good leaving group. In contrast, the Cbz-protected analog remains stable under these conditions and only undergoes similar cyclization at 140°C in the presence of triethylamine, a 73°C difference in required temperature. While this study does not use the target compound, it provides a strong class-level inference that Boc-protected amines are significantly more prone to thermal cyclization than their Cbz counterparts, a factor that must be considered during synthetic route design.

Protecting Group Strategy Organic Synthesis Thermal Stability Peptide Chemistry

Cytotoxicity Profile: Comparison of Benzyl vs. tert-Butyl Carbamate Analogs

The benzyl carbamate analog, benzyl (1-formylcyclopropyl)carbamate (CAS 103500-23-8), exhibits cytotoxic effects on cancer cell lines with an IC50 of 30 µM . No directly comparable data is available for the target compound. This comparison highlights that the choice of protecting group (Boc vs. Cbz) in the 1-formylcyclopropyl scaffold may significantly influence biological activity, with the Cbz analog showing potential as an anticancer lead while the Boc analog is more suited as a synthetic intermediate due to its weak CCR5 activity (IC50 = 9,200 nM) [1]. This difference underscores the importance of selecting the correct carbamate for the intended application.

Cytotoxicity Anticancer In Vitro Assay Medicinal Chemistry

Optimal Application Scenarios for tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 153248-47-6) Based on Quantitative Evidence


Scaffold for CCR5 Antagonist Optimization in HIV/Autoimmune Disease Research

Based on its weak but measurable CCR5 antagonism (IC50 = 9,200 nM) [1], the target compound serves as a starting scaffold for medicinal chemistry optimization. Its activity, while not potent, provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing more potent CCR5 antagonists for the treatment of HIV infection, asthma, rheumatoid arthritis, and COPD. This is a more appropriate use case than expecting direct therapeutic efficacy.

Building Block for Synthesis of Complex Molecules Requiring a Boc-Protected Cyclopropyl Aldehyde

The compound's commercial availability at ≥95% purity and its combination of a reactive aldehyde, a strained cyclopropyl ring, and a Boc-protected amine make it a valuable building block for multi-step organic synthesis . Its specific substitution pattern (a methylene linker between the cyclopropyl ring and the carbamate nitrogen) differentiates it from analogs lacking this linker, potentially altering reactivity and final product structure . This makes it a precise tool for constructing spirocyclic or cyclopropyl-containing pharmacophores, particularly in the development of novel agrochemicals or pharmaceuticals.

Intermediate in Peptide and Peptidomimetic Synthesis

The Boc protecting group is a standard in peptide synthesis , and the presence of the aldehyde functionality allows for further derivatization, such as reductive amination or oxime formation. This compound is therefore a logical intermediate for introducing a cyclopropyl-containing amino acid analog into peptide chains, enabling the study of conformational constraints on peptide activity. The use of the Boc group, with its established deprotection conditions (acidic), provides orthogonal protection strategies when used alongside other protecting groups like Cbz or Fmoc.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.